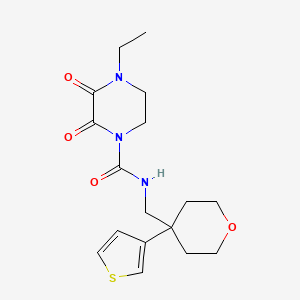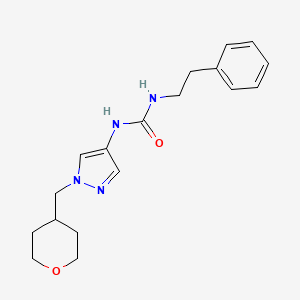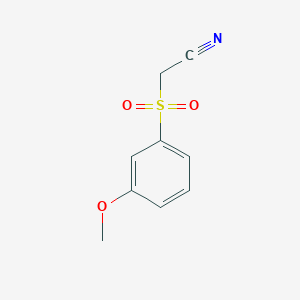![molecular formula C28H28N4O3S B2526313 N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-66-9](/img/structure/B2526313.png)
N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide" is a complex organic molecule that likely contains a benzamide moiety, a morpholine ring, and a tetrahydroquinazoline structure. While the specific compound is not directly described in the provided papers, similar structures are mentioned, such as a benzamide molecule with a morpholine ring and a substituted quinoline . These compounds are of interest due to their potential biological activities, including antibacterial properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the halogenated hydrocarbon amination reaction is used to produce a molecule with a bromine-substituted quinoline and a morpholine ring . Another synthesis route involves the reaction of aromatic ketones with aldehydes, followed by condensation with hydroxylamine hydrochloride and further reactions to yield benzamide derivatives with isoxazoline rings . These methods indicate that the synthesis of the target compound would likely involve similar complex organic synthesis techniques.
Molecular Structure Analysis
The molecular structures of related compounds feature several interesting conformations and bonding interactions. For example, a morpholinone ring can adopt a twist-boat conformation , while a morpholine ring in another compound is in a chair conformation . The dihedral angles between different aromatic systems can vary, influencing the overall three-dimensional structure of the molecule . These insights suggest that the target compound would also exhibit a complex three-dimensional structure with specific conformational characteristics.
Chemical Reactions Analysis
The compounds discussed in the papers are likely to participate in various chemical reactions due to their functional groups. Benzamide derivatives can engage in hydrogen bonding interactions, both intra- and intermolecularly . Additionally, π-π stacking interactions among aromatic rings can contribute to the stability of the molecules . These interactions are crucial in the formation of the three-dimensional structure and could affect the reactivity of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. The presence of different functional groups, such as sulfonamide, nitro, and halogen substituents, can affect properties like solubility, density, and crystal packing . The crystallographic data provided for one of the compounds indicates a triclinic system with specific cell parameters, which could be used to predict the crystalline nature of the target compound . The antibacterial activity mentioned for one of the compounds also suggests potential biological
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The compound has been the subject of research for its synthesis methodologies and chemical characterization. For instance, studies have explored the synthesis of related heterocyclic compounds involving complex reactions to investigate their pharmacological activities. These synthesis processes often involve acetylation, nucleophilic substitution reactions, and the use of various organic reagents to produce new compounds with potential biological activities. The synthesized compounds are characterized by elemental and spectral analyses, including melting point, TLC, FT IR, 1H NMR spectroscopy, 13C NMR, and mass spectroscopy (Zaki, Radwan, & El-Dean, 2017).
Biological and Pharmacological Screening
Research has also focused on the biological and pharmacological screening of compounds synthesized from or related to "N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide". These studies involve screening for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, suggesting a wide range of potential applications in medicinal chemistry. The identity and potential efficacy of these compounds are confirmed through various spectral data and biological activity assays (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antimicrobial Applications
Several studies have synthesized novel compounds with the aim of exploring their antimicrobial properties. These compounds are tested against various bacterial and fungal strains to assess their potential as antimicrobial agents. The structure-activity relationships of these compounds are elucidated to better understand their mechanism of action and improve their efficacy (Desai, Dodiya, & Shihora, 2011).
Anticancer and Antituberculosis Potential
Research into the anticancer and antituberculosis potential of derivatives of "N-[(4-methylphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide" has been conducted. These studies involve the synthesis of novel compounds and evaluation of their in vitro activity against cancer cell lines and Mycobacterium tuberculosis, indicating a potential application in the development of new therapeutic agents for these diseases (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16,24H,12-15,17-18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUCVMVGFNTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)


![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepine-2-carboxylic acid](/img/structure/B2526236.png)
![Methyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526237.png)



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)
![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2526247.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2526249.png)
